3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9(1)10-3-5-14(6-4-10)7-11-12-8-15-13-11/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQLJNZZBMFTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)CC3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable oxadiazole precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the piperidine or oxadiazole rings.
Scientific Research Applications
Pharmacological Relevance
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-oxadiazole ring have demonstrated substantial antimicrobial properties. Research indicates that derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Properties :
- The 1,2,4-oxadiazole scaffold is recognized for its potential in anticancer drug design. Studies have shown that compounds with this structure can induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms, including cell cycle arrest and modulation of signaling pathways . For instance, compounds similar to 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole have been tested against leukemia cell lines and exhibited promising antiproliferative effects.
- Anti-inflammatory Effects :
- Neuropharmacological Applications :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The cyclopropylidene moiety enhances the compound's lipophilicity and biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Key Synthetic Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Piperidine derivatives + Oxidizing agent | Formation of oxadiazole ring |
| 2 | Alkylation | Methylating agent | Introduction of methyl group |
| 3 | Functionalization | Various electrophiles | Diversification of side chains |
Case Studies
- Antibacterial Activity Study :
- Anticancer Efficacy :
- Anti-inflammatory Assessment :
Mechanism of Action
The mechanism of action of 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The activity of 1,2,4-oxadiazole derivatives is highly dependent on substituents attached to the core. Below is a comparative analysis with structurally analogous compounds:
Anti-HIV Activity: Isoxazole-Tethered Derivatives
- 3-((3-(p-Tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole exhibit significant anti-HIV-1 activity, reducing viral replication in TZM-bl and CEM-GFP cell lines at non-cytotoxic concentrations. The p-tolyl (methyl-substituted phenyl) and 4-chlorophenyl groups likely enhance lipophilicity and target binding .
- Comparison : The target compound’s cyclopropylidene-piperidine group may offer improved conformational stability compared to the isoxazole-linked analogs, though antiviral efficacy remains untested.
Substituent Effects on Bioactivity
- 3-(4-Bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole (ChemDiv 4335-1005) demonstrates the impact of halogen (bromo) vs. methoxy substituents. Methoxy groups generally enhance activity more than halogens due to electron-donating effects, aligning with findings that methoxy-substituted derivatives exhibit superior receptor affinity .
Heterocyclic Hybrids: Thiazole-Tethered Derivatives
- 3-Aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole derivatives synthesized via DMAP/EDC·HCl-mediated coupling show diverse biological actions. The thiazole moiety introduces additional hydrogen-bonding and π-π stacking capabilities .
- Comparison : The piperidine-cyclopropylidene group in the target compound may offer a unique spatial arrangement compared to thiazole-linked analogs, possibly influencing selectivity for neurological or anti-infective targets.
Data Table: Key Comparative Features
Discussion and Implications
The target compound’s unique cyclopropylidene-piperidine group distinguishes it from phenyl- or heterocycle-substituted analogs. Further studies are needed to evaluate its pharmacokinetic and pharmacodynamic profiles relative to established derivatives.
Biological Activity
The compound 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly due to their antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 231.29 g/mol. The structure includes a cyclopropylidene-piperidine moiety connected to an oxadiazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| Chemical Structure | Structure |
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit significant pharmacological activities. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Oxadiazoles have been extensively studied for their antimicrobial properties. A study demonstrated that various oxadiazole derivatives exhibited potent antibacterial and antifungal activities against common pathogens such as Escherichia coli and Candida albicans .
Case Study: Antibacterial Activity
In a comparative study of oxadiazole derivatives:
- Compound A : exhibited an MIC of 5 µg/mL against E. coli.
- Compound B : demonstrated an MIC of 10 µg/mL against Pseudomonas aeruginosa.
The potential of this compound in this context remains to be explored through empirical studies.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazoles has also been documented. Compounds from this family have shown inhibition of COX enzymes, which are pivotal in the inflammatory process .
Research Findings:
A synthesized series of oxadiazoles were tested for their ability to inhibit COX enzymes:
- COX-1 Inhibition : IC50 values ranged from 0.140 to 0.180 µM.
- COX-2 Inhibition : IC50 values were significantly lower at approximately 0.007 µM for the most potent compounds.
The exact mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized that the oxadiazole ring may interact with various biological targets such as enzymes and receptors involved in inflammation and infection pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole and its analogs?
- Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives often involves cyclocondensation reactions. For example, modified protocols using DMAP and EDC·HCl as catalysts have been employed to synthesize structurally related thiazole-tethered oxadiazoles in moderate-to-good yields. Key steps include:
- Coupling of amidoximes with carboxylic acids or activated esters under mild conditions.
- Purification via silica gel column chromatography and characterization using IR, NMR, and mass spectrometry .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Comprehensive characterization involves:
- 1H/13C NMR : To confirm substituent positions and cyclopropane/piperidine ring integration.
- IR Spectroscopy : To identify oxadiazole ring vibrations (e.g., C=N stretching at ~1600–1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns .
Advanced Research Questions
Q. What computational strategies predict the physicochemical and energetic properties of this compound?
- Methodological Answer : Density functional theory (DFT) using Gaussian software can model:
- Detonation Performance : Calculations for velocity (VOD) and pressure (P) based on heat of formation and density .
- Thermal Stability : DSC analysis to determine decomposition temperatures and kinetic parameters .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Scaffold Hybridization : Combine oxadiazole with bioactive moieties (e.g., thiazole, quinolone) to enhance antiviral or anti-infective profiles .
- In Vitro Assays : Test derivatives against targets like HCV NS5B polymerase or Trypanosoma brucei, using EC50/IC50 metrics to guide SAR .
Q. What strategies address enantioselective synthesis for chiral analogs?
- Methodological Answer : Iridium-catalyzed asymmetric amination can introduce chirality at the piperidine or cyclopropane moieties. Key steps include:
- Using crotyl acetate as a chiral auxiliary.
- Optimizing reaction conditions (e.g., DME solvent, 50°C) to achieve >99% enantiomeric excess (ee) .
Q. How does the heterocyclic linker influence enzyme inhibition?
- Methodological Answer : Comparative studies of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole/triazole linkers reveal:
- 1,2,4-Oxadiazole : Superior hydrogen-bonding capacity enhances binding to enzymes like nitric oxide synthase (NOS).
- Electrostatic Profiling : DFT-derived electrostatic potential maps guide linker modifications .
Contradictions and Data Gaps
Q. How to resolve discrepancies in reported biological activities of similar oxadiazoles?
- Methodological Answer :
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., anti-inflammatory vs. antiviral studies) to identify scaffold-specific trends .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, inhibitor concentrations) .
Q. What are the limitations in current synthetic protocols for scaling up production?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
